7-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
CAS No.:
Cat. No.: VC15075210
Molecular Formula: C24H23N3O4S
Molecular Weight: 449.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H23N3O4S |
|---|---|
| Molecular Weight | 449.5 g/mol |
| IUPAC Name | 7-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
| Standard InChI | InChI=1S/C24H23N3O4S/c28-22(26-11-8-17(9-12-26)16-5-2-1-3-6-16)7-4-10-27-23(29)18-13-20-21(31-15-30-20)14-19(18)25-24(27)32/h1-3,5-6,8,13-14H,4,7,9-12,15H2,(H,25,32) |
| Standard InChI Key | KCGOMWQWUAJJLG-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CC=C1C2=CC=CC=C2)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Introduction
The compound 7-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-6-sulfanylidene-5H- dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule that incorporates various functional groups, including a quinazoline core, a sulfanylidene group, and a 1,3-dioxolo moiety. This compound is structurally related to quinazoline derivatives, which have been extensively studied for their biological activities, including antimicrobial and anticancer properties .
Synthesis and Preparation
While specific synthesis details for 7-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-6-sulfanylidene-5H- dioxolo[4,5-g]quinazolin-8-one are not readily available in reliable sources, quinazoline derivatives are typically synthesized through condensation reactions involving appropriate precursors. For example, quinazoline-2,4(1H,3H)-diones can be prepared by cyclizing anthranilic acid derivatives with appropriate reagents .
Research Findings and Future Directions
Given the structural complexity and potential biological relevance of this compound, further research is warranted to explore its synthesis, characterization, and biological activities. Studies could focus on optimizing synthetic routes, evaluating antimicrobial or anticancer efficacy, and investigating potential mechanisms of action.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume